Diagnostic Specificity: Significantly Elevated Dicarboxylylcarnitine Ratio in Peroxisomal Biogenesis Disorders
In patients with peroxisome biogenesis disorders (PBDs), plasma levels of octadecanedioylcarnitine (C18:0-DC) are significantly elevated, contributing to a high dicarboxylylcarnitine/monocarboxylylcarnitine ratio. This specific elevation distinguishes PBDs from other fatty acid oxidation disorders, where such a ratio is not observed [1]. This compound is a key component of a characteristic acylcarnitine profile, offering diagnostic specificity not provided by generic acylcarnitine panels.
| Evidence Dimension | Plasma acylcarnitine profile specificity for peroxisomal biogenesis disorders |
|---|---|
| Target Compound Data | Significant increase of long-chain dicarboxylic C16- and C18-carnitine, with a high dicarboxylylcarnitine/monocarboxylylcarnitine ratio. |
| Comparator Or Baseline | Patients with isolated peroxisomal defects (e.g., D-bifunctional protein deficiency, X-linked adrenoleukodystrophy) and mitochondrial long-chain fatty acid oxidation defects. Healthy controls. |
| Quantified Difference | The specific combination of elevated C16:0-DC- and C18:0-DC-carnitine with a high dicarboxylylcarnitine/monocarboxylylcarnitine ratio was observed exclusively in PBDs, with a p-value <0.0001 for the difference between PBD patients and controls. |
| Conditions | Plasma and blood spot samples analyzed by tandem mass spectrometry (MS/MS) in a cohort of patients with peroxisomal biogenesis disorders (n=7) compared to healthy controls (n=130) and patients with other metabolic defects. |
Why This Matters
This diagnostic specificity makes octadecanedioylcarnitine an essential reference standard and biomarker for developing and validating clinical assays for PBD screening, directly influencing procurement decisions for clinical research laboratories.
- [1] Rizzo, C., Boenzi, S., Wanders, R.J., Duran, M., Caruso, U., & Dionisi-Vici, C. (2003). Characteristic acylcarnitine profiles in inherited defects of peroxisome biogenesis: a novel tool for screening diagnosis using tandem mass spectrometry. Pediatric Research, 53(6), 1013-1018. doi: 10.1203/01.PDR.0000065694.46707.11 View Source
